![molecular formula C8H10BrNS B1418494 N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine CAS No. 1156313-38-0](/img/structure/B1418494.png)

N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine

Descripción general

Descripción

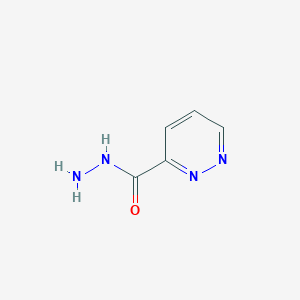

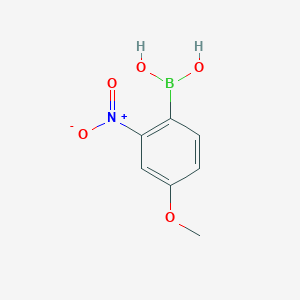

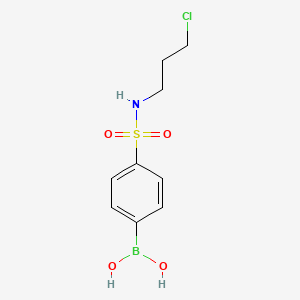

“N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine” is a chemical compound with the CAS Number: 1156313-38-0 . It has a molecular weight of 232.14 g/mol . The IUPAC name for this compound is N-[(5-bromo-3-thienyl)methyl]cyclopropanamine .

Molecular Structure Analysis

The Inchi Code for “N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine” is 1S/C8H10BrNS/c9-8-3-6(5-11-8)4-10-7-1-2-7/h3,5,7,10H,1-2,4H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine” is a liquid at room temperature .Aplicaciones Científicas De Investigación

CNS Biological Target and Disease Treatment

N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine is examined for its role in inhibiting lysine-specific demethylase 1 (LSD1), an enzyme involved in histone methylation. This inhibition is linked to potential treatments for schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).

DNA-binding Analysis for Anticancer Applications

Research includes the DNA-binding properties of N3S2 pentadentate Schiff base ligands derived from 5-bromothiophene-2-carbaldehyde. This analysis aims to develop new metal chemotherapies for cancer, assessing the interaction strength of complexes with DNA (I. Warad et al., 2020).

Antifungal and Antibacterial Properties

Studies have synthesized 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, revealing antifungal and antibacterial activities. ADMET predictions indicate these compounds have drug-like nature, showcasing their potential in pharmaceutical applications (Mayank G. Sharma et al., 2022).

Enzyme Inhibition for Neurodegenerative Disease Treatment

Compounds containing bromophenol derivatives with cyclopropane have been shown to be effective inhibitors of certain enzymes, suggesting their applicability in treating diseases like Alzheimer's and Parkinson's (M. Boztaş et al., 2019).

Spectral Analysis and Anticancer Activity

Spectral analysis of Schiff base compounds derived from 5-bromothiophene-2-carboxaldehyde has been conducted, with results suggesting effectiveness in cytotoxic activity against certain cell lines, indicating potential in cancer treatment (S. M et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNS/c9-8-3-6(5-11-8)4-10-7-1-2-7/h3,5,7,10H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDCOKXRMHVHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CSC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)